molecular formula C22H21N3O3 B4115117 1-(3,3-Diphenylpropyl)-3-(4-nitrophenyl)urea

1-(3,3-Diphenylpropyl)-3-(4-nitrophenyl)urea

Cat. No.: B4115117
M. Wt: 375.4 g/mol
InChI Key: LPNXFROJIWKCKO-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 3,3-diphenylpropyl group and a 4-nitrophenyl group

Properties

IUPAC Name

1-(3,3-diphenylpropyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-22(24-19-11-13-20(14-12-19)25(27)28)23-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNXFROJIWKCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 3,3-diphenylpropylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Step 1: : Preparation of 3,3-diphenylpropylamine

      Reagents: Benzyl chloride, phenylacetonitrile, and a reducing agent such as lithium aluminum hydride.

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.

  • Step 2: : Reaction with 4-nitrophenyl isocyanate

      Reagents: 3,3-diphenylpropylamine and 4-nitrophenyl isocyanate.

      Conditions: The reaction is conducted in a suitable solvent such as dichloromethane or tetrahydrofuran, at room temperature, with continuous stirring.

Industrial Production Methods

Industrial production of N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenyl derivatives.

    Reduction: N-(3,3-diphenylpropyl)-N’-(4-aminophenyl)urea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group in the 4-nitrophenyl moiety plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea can be compared with other similar compounds, such as:

    N-(3,3-diphenylpropyl)-N’-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group. It has different reactivity and biological properties.

    N-(3,3-diphenylpropyl)-N’-(4-chlorophenyl)urea: Contains a chlorine atom instead of a nitro group. It exhibits different chemical and biological activities.

    N-(3,3-diphenylpropyl)-N’-(4-methylphenyl)urea: Contains a methyl group instead of a nitro group. It has unique properties and applications.

The uniqueness of N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea lies in the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,3-Diphenylpropyl)-3-(4-nitrophenyl)urea
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1-(3,3-Diphenylpropyl)-3-(4-nitrophenyl)urea

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